![molecular formula C25H16O2 B14502587 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde CAS No. 64187-63-9](/img/structure/B14502587.png)
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure with a fused pyran ring and aromatic substituents, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde typically involves the pyrylation of 1,2-diphenylbenzo[b]cyclopenta[e]pyran. This reaction is carried out using 2,6-diphenylpyrylium perchlorate as the pyrylation agent . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions, such as formylation, nitration, and phenylsulfonylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as formic acid, nitric acid, and phenylsulfonyl chloride are employed under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Formylated, nitrated, and phenylsulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde involves its interaction with molecular targets through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzo[b]cyclopenta[e]pyran: Undergoes similar electrophilic substitution reactions.
1,2-Diphenylbenzo[b]cyclopenta[e]pyran: Shares structural similarities and undergoes pyrylation reactions.
Uniqueness
1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Eigenschaften
CAS-Nummer |
64187-63-9 |
|---|---|
Molekularformel |
C25H16O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1,2-diphenylcyclopenta[b]chromene-3-carbaldehyde |
InChI |
InChI=1S/C25H16O2/c26-16-21-24(18-11-5-2-6-12-18)23(17-9-3-1-4-10-17)20-15-19-13-7-8-14-22(19)27-25(20)21/h1-16H |
InChI-Schlüssel |
HVWXQHVDAUJYRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C2=CC4=CC=CC=C4O3)C=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)
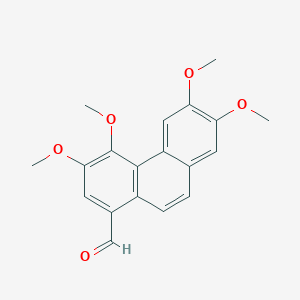
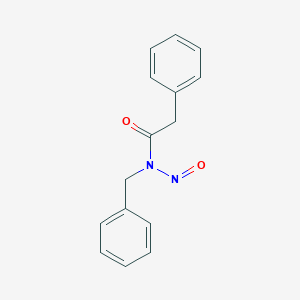
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
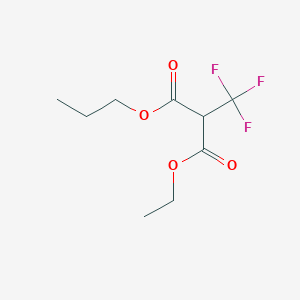



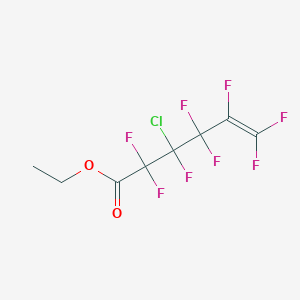
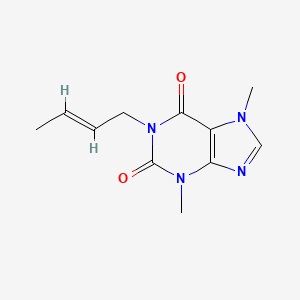
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
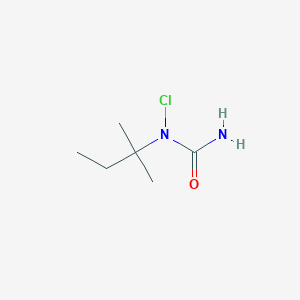
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
